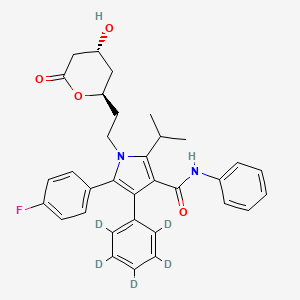

Atorvastatin-d5 Lactone

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSEDFVYPBLLF-CCJPLZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Atorvastatin-d5 Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atorvastatin-d5 Lactone, a deuterated internal standard crucial for the accurate quantification of Atorvastatin and its metabolites in biological matrices. This document outlines a representative synthetic pathway, detailed analytical methodologies for characterization, and summarizes key quantitative data.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of dyslipidemia. The accurate measurement of Atorvastatin and its active metabolites is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise differentiation and quantification. The lactone form is a key intermediate and metabolite of Atorvastatin. This guide details a plausible synthetic route and the analytical techniques used to confirm its identity, purity, and isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core pyrrole structure, followed by the formation of the lactone side chain. A common and effective method for assembling the pyrrole ring is the Paal-Knorr condensation. The deuterium atoms are introduced via a deuterated starting material, typically aniline-d5.

Representative Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound, commencing with the Paal-Knorr condensation.

Caption: A representative Paal-Knorr synthesis pathway for this compound.

Experimental Protocols

The following protocols are representative and are based on established methods for the synthesis of Atorvastatin and its analogs.[1][2][3][4]

Step 1: Paal-Knorr Condensation to form Protected Atorvastatin-d5 Ester

-

To a solution of the chiral amine side chain, (3R,5R)-tert-butyl 6-amino-3,5-dihydroxyhexanoate, in a suitable solvent mixture such as toluene and heptane, add the diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-benzenebutanamide.

-

Add aniline-d5 and a catalytic amount of pivalic acid.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the protected Atorvastatin-d5 ester.

Step 2: Deprotection and Saponification to form Atorvastatin-d5 Diol Acid

-

Dissolve the protected Atorvastatin-d5 ester in a suitable solvent such as methanol.

-

Add a dilute aqueous acid (e.g., HCl) to hydrolyze the protecting groups on the diol side chain. Stir at room temperature until the reaction is complete as monitored by TLC or HPLC.

-

Add an aqueous base (e.g., NaOH) to saponify the ester. Stir at room temperature until saponification is complete.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Atorvastatin-d5 diol acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Lactonization to form this compound

-

Suspend the Atorvastatin-d5 diol acid in a non-polar solvent such as toluene.

-

Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with azeotropic removal of water for several hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Parameter | Step 1: Paal-Knorr Condensation | Step 2: Deprotection & Saponification | Step 3: Lactonization |

| Key Reagents | Diketone intermediate, Chiral amine side chain, Aniline-d5, Pivalic acid | Methanol, HCl, NaOH | Toluene, p-toluenesulfonic acid |

| Solvent | Toluene/Heptane | Methanol/Water | Toluene |

| Temperature | Reflux (~110 °C) | Room Temperature | Reflux (~111 °C) |

| Reaction Time | 24 - 48 hours | 4 - 8 hours | 4 - 6 hours |

| Typical Yield | 70 - 85% | 85 - 95% | 80 - 90% |

Characterization of this compound

Thorough characterization is essential to confirm the chemical identity, purity, and isotopic labeling of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

The following diagram illustrates the typical analytical workflow for the characterization of synthesized this compound.

Caption: A standard workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 246 nm.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and assess the isotopic enrichment.

-

Method:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan analysis to determine the molecular ion peak [M+H]⁺. The expected m/z for the protonated molecule is approximately 546.7.

-

Tandem MS (MS/MS): Fragmentation of the parent ion to confirm the structure and the location of the deuterium labels. A common fragmentation involves the loss of the lactone side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.

-

Method:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Spectra: ¹H NMR and ¹³C NMR spectra are recorded.

-

Analysis: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the phenyl-d5 group. The integration of the remaining proton signals should be consistent with the structure. The ¹³C NMR spectrum will show the signals for all carbon atoms.

-

| Analytical Technique | Parameter | Typical Value/Condition |

| HPLC | Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |

| Detection | UV at 246 nm | |

| Expected Purity | >98% | |

| Mass Spectrometry | Ionization Mode | ESI Positive |

| Expected [M+H]⁺ | ~546.7 m/z | |

| Isotopic Purity | >98% (d5) | |

| ¹H NMR | Solvent | CDCl₃ or CD₃OD |

| Key Observation | Absence of signals for the phenyl-d5 protons | |

| ¹³C NMR | Solvent | CDCl₃ or CD₃OD |

| Key Observation | Signals consistent with the carbon backbone |

Conclusion

The synthesis and rigorous characterization of this compound are critical for its use as a reliable internal standard in bioanalytical applications. The outlined synthetic pathway, based on the Paal-Knorr condensation, provides a viable route to this deuterated analog. The analytical methodologies described herein are essential for verifying the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for sensitive and accurate quantitative studies of Atorvastatin and its metabolites. This guide provides a foundational understanding for researchers and professionals involved in drug metabolism and pharmacokinetic studies.

References

- 1. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 2. PREPARATION OF AN ATORVASTATIN INTERMEDIATE - Patent 1922315 [data.epo.org]

- 3. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

Atorvastatin-d5 Lactone: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. It is administered as an active hydroxy acid, which exists in equilibrium with its inactive lactone form. This guide provides a detailed technical overview of the mechanism of action of Atorvastatin-d5 Lactone, a deuterated isotopologue of Atorvastatin Lactone. The strategic replacement of five hydrogen atoms with deuterium is intended to favorably alter the pharmacokinetic profile of the molecule, primarily by attenuating its rate of metabolic degradation. This document delineates the conversion of the lactone prodrug to its active acid form, its potent and competitive inhibition of HMG-CoA reductase, and its subsequent metabolic fate, with a focus on the anticipated impact of deuteration. Experimental protocols for key assays are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.

The Journey from Prodrug to Active Inhibitor: Lactone Hydrolysis

Atorvastatin is frequently administered in its active open-ring hydroxy acid form. However, it can also exist as a closed-ring lactone. This compound is the deuterated version of this inactive prodrug form. The conversion between the lactone and the active acid is a pH-dependent, reversible process.

Under the acidic conditions of the stomach, the equilibrium can favor the formation of the lactone.[1] Conversely, under neutral or basic conditions, such as in the bloodstream and tissues, the lactone is hydrolyzed to the active Atorvastatin-d5 acid.[2][3] This hydrolysis can occur both non-enzymatically and enzymatically, with paraoxonases (PON1 and PON3) being implicated in the enzymatic conversion.[4]

The stability of the lactone form is highest at a pH of 4.5, while the hydroxy acid form is predominant at a pH of 7 or higher.[5] The hydrolysis of the lactone is crucial for the therapeutic activity of the drug, as only the open-ring acid form can effectively bind to and inhibit HMG-CoA reductase.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary pharmacological target of Atorvastatin is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Atorvastatin-d5, in its active acid form, acts as a potent, competitive inhibitor of this enzyme.

The active site of HMG-CoA reductase binds to its substrate, HMG-CoA. Atorvastatin's structure, particularly its dihydroxyheptanoic acid moiety, mimics the structure of HMG-CoA. This structural similarity allows Atorvastatin to bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate. This competitive inhibition blocks the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis.

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes. This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby reducing circulating LDL-C levels, a primary goal of hyperlipidemia therapy.

Quantitative Efficacy Data

The inhibitory potency of Atorvastatin and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Source |

| Atorvastatin Lactone | Rat Liver HMG-CoA Reductase | 0.007 | |

| Atorvastatin Lactone | CYP2C9.1 | 16.8 | |

| Atorvastatin Lactone | CYP2C9.3 | 5.62 | |

| Atorvastatin Lactone | P-glycoprotein (P-gp) | 3.1-5.2 |

Metabolism and the Role of Deuteration

Cytochrome P450-Mediated Metabolism

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme. This metabolic process involves the hydroxylation of the parent compound to form two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These metabolites are also potent inhibitors of HMG-CoA reductase and contribute significantly to the overall therapeutic effect.

The reaction involves the oxidation of the atorvastatin molecule, a process that entails the cleavage of carbon-hydrogen (C-H) bonds.

The Kinetic Isotope Effect of Deuteration

The defining feature of this compound is the replacement of five hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down when a heavier isotope is substituted at a bond that is broken in the rate-determining step of the reaction.

In the context of Atorvastatin-d5, the deuteration is strategically placed on the phenyl ring of the N-phenyl-2-propanamide side chain. While the primary metabolism occurs on the pyrrole ring, deuteration at other sites can still influence overall metabolism and pharmacokinetics. The KIE is expected to decrease the rate of CYP3A4-mediated metabolism of Atorvastatin-d5 compared to its non-deuterated counterpart. This can result in:

-

Increased plasma concentrations (AUC) of the parent drug.

-

A longer half-life (t½).

-

Reduced formation of metabolites.

These alterations in the pharmacokinetic profile may allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially reducing the risk of dose-related side effects. However, it is important to note that direct comparative pharmacokinetic data for Atorvastatin-d5 versus Atorvastatin is not extensively available in the public domain. The predicted effects are based on the established principles of the kinetic isotope effect.

Signaling Pathways and Experimental Workflows

This compound Metabolic and Mechanistic Pathway

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Caption: Workflow for determining HMG-CoA reductase inhibition by Atorvastatin-d5.

Detailed Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available assay kits.

Materials:

-

HMG-CoA Reductase Assay Buffer

-

Recombinant HMG-CoA Reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

This compound (hydrolyzed to the acid form prior to use) or Atorvastatin-d5 acid

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The inhibitor (Atorvastatin-d5 acid) should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Setup:

-

Inhibitor Wells: To each well, add 2 µL of the Atorvastatin-d5 acid dilution and 5 µL of HMG-CoA Reductase. Adjust the volume to 10 µL with Assay Buffer.

-

Enzyme Control Wells: Add 5 µL of HMG-CoA Reductase and 2 µL of the vehicle solvent. Adjust the volume to 10 µL with Assay Buffer.

-

Blank Wells: Add 10 µL of Assay Buffer.

-

-

Reaction Initiation: Prepare a reaction mix containing HMG-CoA and NADPH in Assay Buffer. Add 190 µL of the reaction mix to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 10-20 minutes. The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity, as it reflects the consumption of NADPH.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

In Vitro CYP3A4 Metabolism Assay

This protocol provides a general framework for assessing the metabolism of Atorvastatin-d5 by CYP3A4 using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Atorvastatin-d5

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and Atorvastatin-d5 at various concentrations in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound (Atorvastatin-d5) and the formation of its hydroxylated metabolites. Develop a specific and sensitive analytical method for the separation and detection of the analytes.

-

Data Analysis:

-

Plot the concentration of the parent compound remaining over time to determine the rate of metabolism and the half-life.

-

Plot the formation of metabolites over time to determine the rate of formation.

-

Compare the metabolic profile and kinetic parameters of Atorvastatin-d5 to those of non-deuterated Atorvastatin to assess the kinetic isotope effect.

-

Conclusion

This compound represents a mechanistically fascinating and therapeutically promising molecule. Its journey from an inactive prodrug to a potent inhibitor of the key enzyme in cholesterol biosynthesis is a multi-step process involving pH-dependent hydrolysis and subsequent high-affinity binding to HMG-CoA reductase. The strategic incorporation of deuterium is anticipated to modulate its metabolic profile through the kinetic isotope effect, potentially leading to improved pharmacokinetic properties. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the intricate mechanism of action of this important therapeutic agent. Further direct comparative studies between the deuterated and non-deuterated forms are warranted to fully elucidate the clinical implications of deuteration.

References

- 1. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Atorvastatin-d5 Lactone in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Atorvastatin-d5 Lactone in research, primarily focusing on its application as an internal standard in bioanalytical and pharmacokinetic studies. This document details the underlying principles of its use, experimental methodologies, and data interpretation, offering a technical resource for scientists in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Need for Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Variations in sample preparation, instrument response, and matrix effects can significantly impact the reliability of results. To correct for these potential errors, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a constant concentration.

An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, including extraction recovery and ionization efficiency. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry. This compound, a deuterated analog of Atorvastatin Lactone, serves this purpose in the analysis of atorvastatin and its metabolites. The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains nearly identical.

Atorvastatin Metabolism and the Significance of the Lactone Form

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol. It is administered as an active hydroxy acid but undergoes complex metabolism in the body. The main metabolic pathways include hydroxylation by cytochrome P450 3A4 (CYP3A4) to form active ortho- and para-hydroxy metabolites.[1] Additionally, atorvastatin and its metabolites can undergo glucuronidation.

A crucial aspect of atorvastatin's disposition is the pH-dependent equilibrium between the active carboxylic acid form and the inactive lactone form. This interconversion can occur in vivo and during sample handling and analysis. Therefore, accurate quantification of both the acid and lactone forms is often necessary for a complete pharmacokinetic profile. This compound is specifically used as an internal standard for the quantification of Atorvastatin Lactone.

Below is a diagram illustrating the metabolic pathway of Atorvastatin.

Quantitative Analysis using LC-MS/MS

The use of this compound as an internal standard is integral to LC-MS/MS-based bioanalytical methods for quantifying atorvastatin and its metabolites in biological matrices such as plasma and serum.

Data Presentation: Mass Spectrometric Parameters

The following tables summarize typical mass spectrometric parameters used for the analysis of atorvastatin, its key metabolites, and the corresponding deuterated internal standard. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a triple quadrupole mass spectrometer.

Table 1: Mass Transitions for Atorvastatin and its Metabolites

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |

| Atorvastatin (Acid) | 559.4 | 440.1 | 22 | [2][3] |

| Atorvastatin Lactone | 541.3 | 448.3 | 19 | [2][3] |

| ortho-Hydroxy Atorvastatin | 575.4 | 466.2 | 20 | |

| para-Hydroxy Atorvastatin | 575.5 | 440.5 | 20 | |

| ortho-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | - | |

| para-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | - |

Table 2: Mass Transitions for Deuterated Internal Standards

| Internal Standard | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

| Atorvastatin-d5 (Acid) | 564.2 | 440.0 | |

| This compound | 546.3 (inferred) | 453.3 (inferred) | - |

Note: The mass transition for this compound is inferred based on the transition of the non-deuterated lactone and the five deuterium atoms on the phenyl ring.

Table 3: Performance Characteristics of a Representative LC-MS/MS Method

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Atorvastatin (Acid) | 0.2 - 40 | 0.2 | |

| Atorvastatin Lactone | 0.2 - 40 | 0.2 | |

| ortho-Hydroxy Atorvastatin | 0.2 - 40 | 0.2 | |

| para-Hydroxy Atorvastatin | 0.2 - 40 | 0.2 |

Experimental Protocols

This section outlines a typical workflow for the quantification of atorvastatin and its metabolites in human plasma using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT):

-

To 100 µL of plasma sample, standard, or quality control, add 20 µL of an internal standard working solution (containing Atorvastatin-d5 and its deuterated metabolites, including this compound, in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to dissolve and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

-

Dilute the sample with 500 µL of 4% phosphoric acid in water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Chromatographic Separation

Chromatographic conditions are optimized to achieve separation of the analytes from each other and from matrix components.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-1.0 min: 30% B

-

1.0-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold at 90% B

-

4.1-5.0 min: Return to 30% B and re-equilibrate.

-

-

Injection Volume: 5-10 µL.

Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

The following diagram illustrates the experimental workflow.

Data Analysis and Quantification

The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

The following diagram illustrates the logical relationship in data analysis.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for atorvastatin and its metabolites. This technical guide provides a foundational understanding and practical framework for the application of this compound in research settings, enabling the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Atorvastatin-d5 Lactone: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Atorvastatin-d5 Lactone, a deuterated analog of Atorvastatin Lactone. This document outlines its chemical properties, and details relevant experimental protocols for its use in research, including its role as an internal standard in analytical methods and its application in studying drug metabolism and transporter interactions.

Core Compound Data

This compound is a stable isotope-labeled version of Atorvastatin Lactone, the inactive prodrug form of the widely prescribed cholesterol-lowering medication, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.

| Property | Value |

| CAS Number | 1217749-86-4 |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |

| Molecular Weight | 545.66 g/mol |

Atorvastatin and the Cholesterol Biosynthesis Pathway

Atorvastatin, in its active acid form, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis. By blocking this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Atorvastatin Lactone and its deuterated analog.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples, often used as an internal standard for the analysis of Atorvastatin and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Vortex mix the sample for 30 seconds.

-

Add 450 µL of 0.1 M ammonium acetate buffer (pH 4.6) and vortex again.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Atorvastatin Lactone: m/z 541.4 → 448.3

-

This compound: m/z 546.4 → 453.3 (example, exact mass may vary based on labeling pattern)

-

Atorvastatin-d5 Lactone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Atorvastatin-d5 Lactone. The information presented herein is crucial for ensuring the integrity of this compound in research and development settings. The guide summarizes quantitative data from stability studies, details experimental protocols for stability-indicating analytical methods, and provides visual representations of degradation pathways and experimental workflows.

Stability Profile and Storage Conditions

This compound, a deuterated analog of Atorvastatin Lactone, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for maintaining its purity and ensuring the accuracy of experimental results.

Recommended Storage Conditions

Based on available data, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Citation |

| Temperature | -20°C for long-term storage. | |

| Shipping | Room temperature is acceptable for short durations. | |

| Light | Protect from light. | [1][2] |

| Atmosphere | Store in a well-ventilated place. |

Summary of Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of Atorvastatin under various stress conditions. While the data is for the non-deuterated form, it provides a strong indication of the stability of this compound, as deuteration is unlikely to significantly alter the primary degradation pathways.

| Stress Condition | Reagent and Conditions | Observation | % Degradation | Degradation Products Identified | Citation |

| Acid Hydrolysis | 0.1 N HCl, 24 h, Ambient Temperature | Considerable degradation | Significant | Atorvastatin Lactone, Dehydrated Lactone, and other related substances. | [1][3] |

| Base Hydrolysis | 1 N NaOH, 42 h, Ambient Temperature | No significant degradation observed. | Not significant | - | [1] |

| Oxidative Degradation | 1% H₂O₂, 24 h, Ambient Temperature | Considerable degradation | Significant | Atorvastatin Lactone and other oxidized impurities. | |

| Thermal Degradation | 105°C, 10 days | Considerable degradation | Significant | Atorvastatin Lactone and other related substances. | |

| Photolytic Degradation | 200 W h/m² UV light and 1.2 million lux hours visible light, 11 days | Considerable degradation | Significant | Atorvastatin Lactone and other photolytic products. |

Experimental Protocols

Accurate assessment of this compound stability relies on validated, stability-indicating analytical methods. Below are detailed protocols for HPLC and LC-MS/MS methods suitable for this purpose.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Zorbax Bonus-RP (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Mobile Phase A: Water: Trifluoroacetic acid (100:0.10 v/v)

-

Mobile Phase B: Acetonitrile: Trifluoroacetic acid (100:0.10 v/v)

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 40 10 50 15 70 20 90 | 25 | 90 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

-

Diluent: Water and Acetonitrile (1:1 v/v)

-

Sample Preparation:

-

Prepare a stock solution of this compound in the diluent.

-

For forced degradation samples, dilute the stressed solution with the diluent to a suitable concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

LC-MS/MS Method for Quantification

This method is suitable for the sensitive quantification of this compound and its metabolites.

-

Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: Zorbax-SB Phenyl (or equivalent), 2.1 mm x 100 mm, 3.5 µm.

-

Mobile Phase:

-

Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water.

-

Solvent B: 40% v/v methanol in acetonitrile.

-

-

Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient will depend on the instrument and the analytes of interest.

-

Flow Rate: 0.35 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Sample Preparation (from plasma):

-

To 50 µL of human plasma, add an internal standard (e.g., a deuterated analog of a related compound).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Transfer the supernatant and dilute as necessary before injection.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the stability of this compound.

Caption: Interconversion of Atorvastatin between its hydroxy acid and lactone forms.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Atorvastatin Lactone and Atorvastatin-d5 Lactone for Researchers and Drug Development Professionals

Introduction: Atorvastatin, a leading synthetic statin, is pivotal in managing hypercholesterolemia by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides a comprehensive comparison of Atorvastatin lactone, a key metabolite, and its deuterated analog, Atorvastatin-d5 Lactone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and analytical applications.

Core Compound Characteristics

Atorvastatin lactone is the inactive prodrug form of atorvastatin, which is converted to its active acid form in the body. This compound is a stable, isotopically labeled version of Atorvastatin lactone, primarily utilized as an internal standard in quantitative bioanalytical assays to ensure accuracy and precision.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of Atorvastatin lactone and this compound is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

| Property | Atorvastatin Lactone | This compound |

| Molecular Formula | C₃₃H₃₃FN₂O₄[1][2][3] | C₃₃H₂₈D₅FN₂O₄[4][5] |

| Molecular Weight | 540.62 g/mol | 545.66 g/mol |

| CAS Number | 125995-03-1 | 1217749-86-4 |

| Appearance | White to light yellow powder/crystal | Off-white to light yellow solid |

| Melting Point | 161 °C | 100-107 °C |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (10 mg/ml). | Slightly soluble in Methanol and Ethyl Acetate. Soluble in Acetonitrile and Methanol. |

| Purity | ≥ 95% (HPLC) | ≥ 95% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Atorvastatin lactone, including its synthesis, analytical quantification, and a functional assay to determine its inhibitory activity.

Synthesis of Atorvastatin Lactone

A concise and convergent synthesis of Atorvastatin lactone can be achieved through a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions.

Materials:

-

4-methyl-3-oxo-N-phenylpentanamide

-

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

-

1-(4-fluorophenyl)-2-iodo-2-phenylethanone

-

Ytterbium triflate (Yb(OTf)₃)

-

Silver nitrate (AgNO₃)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in a milling vessel.

-

Add catalytic amounts of ytterbium triflate and silver nitrate.

-

Subject the mixture to high-speed vibration milling.

-

Following the reaction, perform a hydrolytic deprotection and lactonization step.

-

Dissolve the crude product in toluene and heat at reflux to ensure complete lactonization.

-

After cooling, the mixture can be purified by filtration and recrystallization from toluene to yield Atorvastatin lactone as a white solid.

Quantification by LC-MS/MS

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the simultaneous quantification of Atorvastatin and its metabolites, including Atorvastatin lactone, in human plasma. This compound is used as the internal standard for the quantification of Atorvastatin lactone.

Sample Preparation:

-

Isolate Atorvastatin, its metabolites, and the internal standard from human plasma using liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

-

Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)

-

Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 15 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI)

-

MRM Transitions:

-

Atorvastatin lactone: m/z 541.3 → 448.3

-

This compound would have a corresponding shifted m/z transition.

-

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of Atorvastatin lactone on HMG-CoA reductase can be determined using a colorimetric or radiometric assay. The following is a general protocol for a colorimetric assay.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Atorvastatin lactone (test inhibitor)

-

Atorvastatin (positive control inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.

-

Add varying concentrations of Atorvastatin lactone to the wells of the microplate. Include wells with a known inhibitor like Atorvastatin as a positive control and wells with no inhibitor as a negative control.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value for Atorvastatin lactone by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A Tecan-based automated enzyme inhibition assay using (14)C-labeled HMG-CoA can also be employed for high-throughput screening.

Signaling and Metabolic Pathways

The metabolic fate of Atorvastatin is complex, involving several enzymatic pathways primarily in the liver. The lactonization of Atorvastatin is a critical step in its disposition.

Atorvastatin Metabolism

Atorvastatin is extensively metabolized by cytochrome P450 3A4 (CYP3A4) to its active ortho- and para-hydroxylated metabolites. These active metabolites, along with the parent drug, can undergo glucuronidation. Additionally, Atorvastatin can be converted to its inactive lactone form. This metabolic pathway is crucial for the drug's efficacy and clearance.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of Atorvastatin lactone using this compound as an internal standard.

Conclusion

This technical guide provides essential data and protocols for researchers working with Atorvastatin lactone and its deuterated analog. The detailed physicochemical properties, synthesis and analytical methods, and the visualized metabolic pathway offer a solid foundation for further investigation into the pharmacology, metabolism, and analytical chemistry of these important compounds. The use of this compound as an internal standard is critical for achieving reliable and reproducible quantitative results in complex biological matrices.

References

The Solubility Profile of Atorvastatin-d5 Lactone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Atorvastatin-d5 Lactone in various organic solvents. This information is critical for researchers and professionals engaged in drug development, formulation, and analytical method development where this compound is utilized as an internal standard for the quantification of Atorvastatin Lactone.

Core Data Presentation: Solubility of Atorvastatin Lactone

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[1] |

| Dimethyl sulfoxide (DMSO) | 15[1] |

| Ethanol | 10[1] |

Qualitative solubility information for this compound indicates that it is soluble in acetonitrile and methanol, and slightly soluble in ethyl acetate.[2][3]

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method establishes the equilibrium between the dissolved and undissolved solute to ascertain the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, Ethanol, Acetonitrile, Methanol, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Atorvastatin-d5 Lactone: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Atorvastatin-d5 Lactone. This deuterated internal standard is critical for the accurate quantification of Atorvastatin lactone in various biological matrices during drug development and clinical research. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results.

Compound Information

This compound is a stable isotope-labeled form of Atorvastatin lactone, a major metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]

| Identifier | Value |

| Chemical Name | 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d5)-1H-pyrrole-3-carboxamide[1] |

| CAS Number | 1217749-86-4[3][4] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |

| Molecular Weight | 545.66 g/mol |

Quality Control and Specification Data

The CoA provides critical data on the identity, purity, and quality of the this compound standard. These parameters are determined through a series of rigorous analytical tests.

| Test | Method | Specification | Example Result |

| Appearance | Visual Inspection | Off-white to light yellow solid | Conforms |

| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identity (Mass Spectrometry) | Mass Spectrometry (MS) | Conforms to molecular weight | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d5) | 99.6% (d5) |

| Solubility | Visual Inspection | Soluble in Acetonitrile and Methanol | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector (e.g., Alliance iS HPLC System)

-

Column: C18 reverse-phase column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)

Mobile Phase:

-

A gradient mixture of two solvents is typically used. For example:

-

Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water

-

Solvent B: 40% v/v methanol in acetonitrile

-

Procedure:

-

A sample of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.

-

The solution is injected into the HPLC system.

-

The compounds are separated on the column based on their polarity.

-

The UV detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 245 nm).

-

The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the isotopic distribution of the deuterium labels.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized, typically using positive ion electrospray.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is analyzed to confirm the expected molecular weight and to assess the percentage of the d5-labeled compound relative to other isotopic forms (d0-d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The sample is placed in the NMR spectrometer.

-

The resulting spectrum shows signals corresponding to the different protons in the molecule.

-

The chemical shifts, splitting patterns, and integration of these signals are analyzed to confirm that they are consistent with the known structure of this compound.

Visualizations

The following diagrams illustrate the workflow for the Certificate of Analysis generation and the logical relationship between the different analytical tests.

References

An In-depth Technical Guide to Atorvastatin-d5 Lactone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Atorvastatin-d5 Lactone, a deuterated isotopologue of Atorvastatin lactone. It is primarily utilized as an internal standard for the precise quantification of atorvastatin lactone in biological matrices during pharmacokinetic and metabolic studies.[1] This guide covers its chemical structure, physicochemical properties, relevant experimental protocols, and its role within key biological and analytical pathways.

Chemical Identity and Structure

This compound is a synthetically modified version of atorvastatin lactone where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. This isotopic labeling grants it a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based assays, without altering its chemical behavior significantly.

The formal chemical name is 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d₅)-1H-pyrrole-3-carboxamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1217749-86-4 | [2] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ | [1][2] |

| Molecular Weight | 545.66 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 100-107 °C | |

| Purity | ≥95% | |

| Solubility | Methanol (Slightly), Ethyl Acetate (Slightly), Acetonitrile (Soluble) |

| Storage | Long-term storage at -20°C is recommended | |

Biological Context and Mechanism of Action

Atorvastatin lactone is an active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. The parent drug, Atorvastatin, lowers cholesterol by inhibiting the HMG-CoA reductase enzyme, a critical rate-limiting step in the cholesterol biosynthesis pathway.

Atorvastatin itself can be converted into its lactone form by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. The lactone form is in equilibrium with the active acid form and can hydrolyze back to Atorvastatin, particularly in human serum at room temperature. Atorvastatin lactone also demonstrates inhibitory activity against HMG-CoA reductase and other cellular targets.

Caption: HMG-CoA reductase pathway and inhibition by Atorvastatin.

Table 2: Biological Activity of Atorvastatin Lactone (Non-deuterated)

| Target | IC₅₀ Value | Notes | Reference |

|---|---|---|---|

| HMG-CoA Reductase | 0.007 µM | For the rat liver enzyme | |

| CYP2C9.1 | 16.8 µM | Cytochrome P450 Isoform | |

| CYP2C9.3 | 5.62 µM | Cytochrome P450 Isoform |

| P-glycoprotein (P-gp) | 3.1-5.2 µM | Efflux transporter | |

Experimental Protocols

A concise synthesis of atorvastatin lactone has been reported utilizing a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions.

Key Steps:

-

Mechanochemical Reaction: A three-component reaction involving 4-methyl-3-oxo-N-phenylpentanamide, a protected aminoethyl-dioxane acetate derivative, and an iodo-phenylethanone derivative.

-

Catalysts: The reaction is facilitated by the presence of ytterbium triflate and silver nitrate.

-

Deprotection and Lactonization: The resulting pyrrole intermediate undergoes hydrolytic deprotection, which is followed by intramolecular cyclization to yield the final atorvastatin lactone product.

A standard method for assessing the purity of this compound is Thin-Layer Chromatography (TLC).

-

Stationary Phase: Silica gel (SiO₂)

-

Mobile Phase: Ethyl Acetate : Hexanes (4:1 v/v)

-

Visualization: UV light and Anisaldehyde-Molybdo-Cerium Sulfate (AMCS) stain

-

Expected Result: A single spot with a Retention Factor (Rf) of approximately 0.50.

This compound is primarily used as an internal standard for the quantification of atorvastatin and its metabolites in biological samples, such as human serum. A validated high-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS) method is outlined below.

-

Sample Preparation:

-

Thaw serum samples at 4°C to maintain the stability of lactone compounds.

-

To a 0.5 mL aliquot of serum, add the internal standard solution (containing this compound and other deuterated analogs).

-

Acidify the sample with a sodium acetate buffer (pH 5.0).

-

Perform liquid-liquid extraction with methyl tert-butyl ether.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is typically used.

-

The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.5% acetic acid).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive ion electrospray ionization (ESI) is used.

-

Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (Atorvastatin Lactone) and the internal standard (this compound). For example, for non-labeled Atorvastatin Lactone, a transition of m/z 540.7 > 448.1 might be used. The corresponding transition for the d5-labeled standard would be monitored at a higher mass.

-

Caption: Experimental workflow for LC-MS/MS quantification.

Metabolic Pathway and Isotopic Labeling

The metabolism of Atorvastatin to its lactone form and subsequent hydrolysis represents a key biotransformation pathway. The use of a deuterated standard is critical for accurately tracing and quantifying these conversions.

References

Atorvastatin-d5 Lactone in Exploratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of Atorvastatin-d5 Lactone in exploratory research, with a focus on its critical role in bioanalytical and pharmacokinetic studies. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support drug development professionals in their research endeavors.

Introduction to this compound

Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is widely prescribed to lower cholesterol levels.[1][2] It exists in equilibrium between its active hydroxy acid form and an inactive lactone form.[3][4][5] this compound is a deuterated analog of Atorvastatin lactone, where five hydrogen atoms have been replaced with deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of atorvastatin and its metabolites in biological matrices. Its use is crucial for understanding the pharmacokinetics, metabolism, and potential drug-drug interactions of atorvastatin.

Core Application: Internal Standard in Bioanalysis

The primary exploratory application of this compound is as an internal standard (IS) to ensure the accuracy and precision of analytical methods for quantifying atorvastatin and its metabolites. Deuterated standards are ideal as they exhibit similar physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z) in mass spectrometry.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of atorvastatin and its metabolites in human plasma using this compound as an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is a synthesized example based on common methodologies described in the literature.

1. Sample Preparation:

-

To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm).

-

Mobile Phase: A gradient mixture of two solvents is often employed. For instance, Solvent A could be 0.1% v/v glacial acetic acid in 10% v/v methanol in water, and Solvent B could be 40% v/v methanol in acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

3. Data Analysis:

-

The peak areas of the analyte (atorvastatin and its metabolites) and the internal standard (this compound) are integrated.

-

A ratio of the analyte peak area to the internal standard peak area is calculated.

-

A calibration curve is generated by plotting the peak area ratios of known standards against their concentrations.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

Quantitative Data: Mass Spectrometric Parameters

The following table summarizes typical mass spectrometric parameters for the analysis of atorvastatin, its metabolites, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Atorvastatin | 559.2 | 440.2 |

| Atorvastatin Lactone | 541.2 | 448.0 |

| o-hydroxyatorvastatin | 575.2 | 440.2 |

| p-hydroxyatorvastatin | 575.2 | 440.2 |

| This compound (IS) | 546.1 | 453.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Atorvastatin Metabolism and the Role of the Lactone Form

Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form active ortho- and para-hydroxy metabolites. The parent drug and its metabolites can exist in equilibrium between their acid and lactone forms. This interconversion is pH-dependent. The lactone form can be converted back to the active acid form in the body.

Signaling Pathway: Atorvastatin Metabolism

The following diagram illustrates the metabolic pathway of atorvastatin. The quantification of each of these compounds is facilitated by the use of an appropriate internal standard like this compound.

Stability and Interconversion of Atorvastatin Lactone

Exploratory studies often require an understanding of the stability of the analytes under various conditions. Atorvastatin lactone is known to be unstable in human serum at room temperature, readily hydrolyzing to its acid form. This underscores the importance of controlled sample handling and storage conditions, such as keeping samples at 4°C or lowering the pH to 6.0 to stabilize the lactone form.

Logical Relationship: Factors Affecting Atorvastatin Lactone Stability

The following diagram outlines the key factors influencing the stability of atorvastatin lactone in biological samples.

Conclusion

This compound is an indispensable tool in the exploratory phases of drug development for atorvastatin. Its primary application as an internal standard in LC-MS/MS methods allows for the reliable quantification of atorvastatin and its metabolites, which is fundamental for pharmacokinetic, drug metabolism, and interaction studies. A thorough understanding of the experimental protocols involving this deuterated standard, as well as the inherent stability and metabolic pathways of the lactone form, is essential for generating high-quality data in these exploratory studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emrespublisher.com [emrespublisher.com]

- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Atorvastatin and its Lactone Metabolite in Human Plasma using Atorvastatin-d5 Lactone as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is crucial in managing hypercholesterolemia. It undergoes extensive metabolism, existing in a pH-dependent equilibrium between its active hydroxy acid form and an inactive lactone form. Accurate quantification of both forms in biological matrices is vital for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[1] This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of atorvastatin and its lactone metabolite in human plasma, employing Atorvastatin-d5 Lactone as the internal standard.

Rationale for using a Deuterated Internal Standard

A deuterated internal standard, such as this compound, is nearly identical chemically and physically to the analyte of interest. This similarity ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural losses.[1] The mass difference due to deuterium labeling allows for its distinct detection by the mass spectrometer, leading to reliable quantification.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of atorvastatin and its lactone form using this compound as an internal standard. The protocol is a composite based on established methods for atorvastatin analysis.[2][3]

Materials and Reagents

-

Atorvastatin and Atorvastatin Lactone reference standards

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

Human plasma (EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample clean-up in bioanalysis.

-

Thaw frozen human plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving the analytes from endogenous matrix components.

| Parameter | Condition |

| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent reversed-phase column |

| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water |

| Mobile Phase B | 40% v/v methanol in acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | A gradient elution is typically employed to ensure optimal separation. A representative gradient is outlined in the table below. |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions

Mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.4 | 440.1 | 22 |

| Atorvastatin Lactone | 541.3 | 448.3 | 19 |

| This compound (IS) | 546.3 | 453.3 | 19 (Optimized) |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of the LC-MS/MS method based on published data for similar assays.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Atorvastatin | 0.05 - 100 | ≥ 0.9975 |

| Atorvastatin Lactone | 0.1 - 20 | ≥ 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Atorvastatin | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |

| Low QC | ≤ 15 | ≤ 15 | 85 - 115 | |

| Mid QC | ≤ 15 | ≤ 15 | 85 - 115 | |

| High QC | ≤ 15 | ≤ 15 | 85 - 115 | |

| Atorvastatin Lactone | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |

| Low QC | ≤ 15 | ≤ 15 | 85 - 115 | |

| Mid QC | ≤ 15 | ≤ 15 | 85 - 115 | |

| High QC | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Atorvastatin | 88.6 - 111 |

| Atorvastatin Lactone | > 85 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Atorvastatin.

Caption: Logical relationship of components in the quantitative analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the simultaneous quantification of atorvastatin and its lactone metabolite in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic and clinical studies. This protocol offers a solid foundation for researchers in the field of drug metabolism and clinical pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of Atorvastatin Lactone in Human Plasma using Atorvastatin-d5 Lactone as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction